molecular formula C23H15N5O5 B12780617 4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126245-03-2

4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12780617
CAS No.: 126245-03-2
M. Wt: 441.4 g/mol
InChI Key: ZXNBZIHIXANWLF-GYTCFKOFSA-N
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Description

4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitrobenzylidene and imidazolinone groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-nitrobenzaldehyde with an appropriate amine and imidazolinone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance the efficiency and scalability of the process. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the imidazolinone moiety can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • p-Nitrobenzylidene-p-phenylamineaniline
  • 2,4-Dinitrobenzylidene-p-phenylamineaniline
  • p-Dinitrobenzylidene-p-diethylamineaniline

Uniqueness

4-(p-Nitrobenzylidene)-1-((p-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to its combination of nitrobenzylidene and imidazolinone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

126245-03-2

Molecular Formula

C23H15N5O5

Molecular Weight

441.4 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-3-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15N5O5/c29-23-21(14-16-6-10-19(11-7-16)27(30)31)25-22(18-4-2-1-3-5-18)26(23)24-15-17-8-12-20(13-9-17)28(32)33/h1-15H/b21-14-,24-15+

InChI Key

ZXNBZIHIXANWLF-GYTCFKOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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